5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 1111111-97-7
VCID: VC2970771
InChI: InChI=1S/C10H7ClFN3/c11-7-1-2-8(9(12)3-7)6-4-14-10(13)15-5-6/h1-5H,(H2,13,14,15)
SMILES: C1=CC(=C(C=C1Cl)F)C2=CN=C(N=C2)N
Molecular Formula: C10H7ClFN3
Molecular Weight: 223.63 g/mol

5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine

CAS No.: 1111111-97-7

Cat. No.: VC2970771

Molecular Formula: C10H7ClFN3

Molecular Weight: 223.63 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine - 1111111-97-7

Specification

CAS No. 1111111-97-7
Molecular Formula C10H7ClFN3
Molecular Weight 223.63 g/mol
IUPAC Name 5-(4-chloro-2-fluorophenyl)pyrimidin-2-amine
Standard InChI InChI=1S/C10H7ClFN3/c11-7-1-2-8(9(12)3-7)6-4-14-10(13)15-5-6/h1-5H,(H2,13,14,15)
Standard InChI Key DCNKXEPLMGYQLE-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)F)C2=CN=C(N=C2)N
Canonical SMILES C1=CC(=C(C=C1Cl)F)C2=CN=C(N=C2)N

Introduction

Chemical Structure and Properties

5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine (CAS: 423183-88-4) is characterized by a pyrimidine core connected to a substituted phenyl group. Its molecular formula is C₁₀H₇ClFN₃, with a molecular weight of approximately 239.63 g/mol . The compound features a pyrimidine ring with an amino group at the 2-position and a halogen-substituted phenyl group at the 5-position. Specifically, the phenyl ring contains chlorine at the 4-position and fluorine at the 2-position.

The presence of chlorine and fluorine atoms significantly influences the compound's chemical and physical properties. These halogen substituents alter properties such as:

PropertyEffect of Halogen Substitution
HydrophobicityIncreases water-repellent properties
Electronic distributionCreates polarized regions within the molecule
Metabolic stabilityGenerally enhances resistance to enzymatic degradation
Binding affinityPotentially increases interactions with biological targets
LipophilicityImproves membrane permeability

The specific positioning of the chlorine and fluorine atoms creates a unique electronic environment that affects how the molecule interacts with biological systems, particularly protein binding pockets in potential therapeutic targets.

Synthesis Methods

General Synthetic Approaches

The synthesis of 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine can be approached through several methods adapted from the synthesis of similar halogenated pyrimidine derivatives. One potential approach involves cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which has been effectively used for structurally similar compounds .

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers an efficient route for preparing structurally similar pyrimidine derivatives. For related compounds, researchers have reported microwave synthesis protocols involving:

  • Reaction of appropriate starting materials at 120-140°C for 15-30 minutes

  • Monitoring by TLC

  • Post-reaction processing with sodium bicarbonate and ethyl acetate extraction

  • Drying with anhydrous sodium sulfate

  • Filtration and concentration under reduced pressure

This approach could potentially be adapted for the synthesis of 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine with appropriate modifications to the starting materials.

Nucleophilic Substitution Reactions

Another potential synthetic pathway involves nucleophilic substitution reactions, which have been successfully employed for similar pyrimidine derivatives. For instance, the synthesis of 2-amino-4-chloro-5-fluoropyrimidine has been reported using:

  • Reaction of 2,4-dichloro-5-fluoropyrimidine with ammonium hydroxide in tetrahydrofuran at 0°C

  • Gradual warming to room temperature

  • Solvent evaporation and dissolution in ethyl acetate

  • Washing with saturated aqueous sodium bicarbonate solution and brine

  • Drying, filtration, and concentration

  • Purification by column chromatography

Similar approaches could potentially be adapted for the synthesis of 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine, using appropriate starting materials and reaction conditions.

CompoundTarget PathogensActivity Level
4-(4-morpholinophenyl)-6-phenylpyrimidin-2-amineV. choleraeExcellent
4-(4-chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amineS. aureusSignificant
4-(4-fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amineβ-hemolytic StreptococcusPronounced
4-(3-fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amineS. flexneri, K. pneumoniae, P. aeruginosaStrong

Given these findings, 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine might possess similar antimicrobial properties, particularly considering its halogen substitution pattern.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies on similar compounds provide valuable insights into how specific structural elements might influence the activity of 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine.

Impact of Halogen Substitution

Research on similar compounds has revealed important patterns regarding the effects of halogen substitution:

  • Position of substitution: The specific positioning of halogens significantly impacts biological activity. For example, in 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, a fluorine at the C5-position enhances selectivity for CDK9 over CDK2 .

  • Type of halogen: Different halogens confer distinct properties. For instance, compounds containing fluorine often exhibit improved metabolic stability compared to their non-fluorinated counterparts.

  • Multiple halogen substitutions: The combination of multiple halogens, such as chlorine and fluorine in 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine, can create unique electronic environments that potentially enhance binding to specific targets.

Role of the Pyrimidine Core

The pyrimidine core itself contributes significantly to the biological activities of these compounds:

For example, in substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, introducing substituents at the C5-position of the pyrimidine significantly affects biological activity, with protic or hydrogen bond donating functions generally having detrimental effects .

Comparison with Similar Compounds

To better understand the potential properties and applications of 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine, it is helpful to compare it with structurally similar compounds.

Structural Analogues

CompoundKey Structural DifferencesPotential Impact on Properties
5-(4-Chloro-2-fluorophenyl)pyridin-2-aminePyridine core instead of pyrimidineDifferent electronic distribution, potentially altered binding profile
2-Chloro-5-fluoropyrimidin-4-amineDifferent position of amino group, different halogen positionsAltered hydrogen bonding patterns, different receptor interactions
2-Amino-4-chloro-5-fluoropyrimidineDifferent positions of substituentsModified electronic properties and binding characteristics
6-(2-Chloro-4-fluorophenyl)pyridin-2-aminePyridine core, inverted positions of halogens on phenylDifferent spatial arrangement of key functional groups

Biological Activity Comparisons

The specific biological activities of structurally similar compounds provide clues about the potential activities of 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine:

  • Enzyme inhibition: Related compounds with similar halogen substitution patterns have shown selective inhibition of specific kinases.

  • Antimicrobial activity: Halogenated pyrimidin-2-amine derivatives have demonstrated significant antimicrobial effects, suggesting similar potential for 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine.

  • Anticancer activity: The specific arrangement of the 4-chloro-2-fluorophenyl group may confer unique anticancer properties through selective binding to cancer-relevant targets.

Future Research Directions

Given the current understanding of 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine and related compounds, several promising research directions emerge:

Synthesis Optimization

Future research could focus on developing more efficient and scalable synthesis methods for 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine, potentially exploring:

  • Green chemistry approaches with reduced environmental impact

  • Continuous flow synthesis methods for improved scalability

  • Catalyst optimization for enhanced yield and selectivity

Biological Activity Screening

Comprehensive screening of 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine against various biological targets would provide valuable insights into its potential applications:

  • Enzymatic assays against kinases and other cancer-relevant targets

  • Antimicrobial screening against diverse pathogens

  • Cell-based assays to evaluate anticancer potential and mechanism of action

Structure Modification Studies

Systematic modification of the 5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine structure could yield derivatives with enhanced properties:

  • Exploration of different halogen substitution patterns

  • Introduction of additional functional groups to the pyrimidine core

  • Investigation of alternative linking groups between the pyrimidine and phenyl moieties

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